Unii-B475GT3rhb
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Overview
Description
Unii-B475GT3rhb, also known as YM-158, is a compound with the molecular formula C32H32ClN6O5S2.Na and a molecular weight of 703.206. It is an achiral molecule with no defined stereocenters . This compound is registered with the FDA’s Global Substance Registration System and has a unique ingredient identifier (UNII) of B475GT3rhb .
Chemical Reactions Analysis
Unii-B475GT3rhb undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophilic substitution reactions with reagents like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Unii-B475GT3rhb has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a standard in analytical chemistry. In biology, it is employed in studies related to enzyme inhibition and protein binding. In medicine, it is investigated for its potential therapeutic effects, including its role as an anti-inflammatory and anti-cancer agent. In industry, it is used in the development of new materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of Unii-B475GT3rhb involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Unii-B475GT3rhb can be compared with other similar compounds, such as fluocinolone acetonide and fluocinonide. These compounds share similar chemical structures and pharmacological properties but differ in their specific applications and potency. This compound is unique in its specific molecular interactions and the range of applications it is used for .
Similar Compounds::- Fluocinolone acetonide
- Fluocinonide
This compound stands out due to its unique molecular structure and the breadth of its applications in various scientific fields.
Properties
CAS No. |
219756-14-6 |
---|---|
Molecular Formula |
C32H33ClN6NaO5S2+ |
Molecular Weight |
704.2 g/mol |
IUPAC Name |
sodium;3-[(4-tert-butyl-1,3-thiazol-2-yl)methoxy]-N-[5-[3-(4-chlorophenyl)sulfonylpropyl]-2-(2H-tetrazol-5-ylmethoxy)phenyl]benzamide |
InChI |
InChI=1S/C32H33ClN6O5S2.Na/c1-32(2,3)28-20-45-30(35-28)19-43-24-8-4-7-22(17-24)31(40)34-26-16-21(9-14-27(26)44-18-29-36-38-39-37-29)6-5-15-46(41,42)25-12-10-23(33)11-13-25;/h4,7-14,16-17,20H,5-6,15,18-19H2,1-3H3,(H,34,40)(H,36,37,38,39);/q;+1 |
InChI Key |
PRTHJNRDIBBOIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)COC2=CC=CC(=C2)C(=O)NC3=C(C=CC(=C3)CCCS(=O)(=O)C4=CC=C(C=C4)Cl)OCC5=NNN=N5.[Na+] |
Origin of Product |
United States |
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